b-Bag Cell Peptide (Aplysia californica)

Description

The b-Bag Cell Peptide (b-BCP) is a neuropeptide derived from the egg-laying hormone (ELH) precursor protein synthesized in the bag cell neurons of Aplysia californica, a marine mollusk. These neuroendocrine cells are critical for initiating egg-laying behavior and associated physiological responses . The ELH precursor undergoes proteolytic cleavage to yield multiple bioactive peptides, including ELH, acidic peptide (AP), and several isoforms of bag cell peptides (BCPs), such as α-BCP and β-BCP . b-BCP is implicated in neuromodulatory functions, including neuronal inhibition and autoexcitation, and is rapidly inactivated by extracellular proteases in hemolymph .

Properties

IUPAC Name |

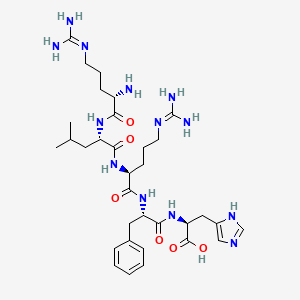

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H53N13O6/c1-19(2)14-24(44-27(47)22(34)10-6-12-40-32(35)36)29(49)43-23(11-7-13-41-33(37)38)28(48)45-25(15-20-8-4-3-5-9-20)30(50)46-26(31(51)52)16-21-17-39-18-42-21/h3-5,8-9,17-19,22-26H,6-7,10-16,34H2,1-2H3,(H,39,42)(H,43,49)(H,44,47)(H,45,48)(H,46,50)(H,51,52)(H4,35,36,40)(H4,37,38,41)/t22-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAZISNJIGFPHS-LROMGURASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H53N13O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gel Filtration (Bio-Gel P-6)

- Further purification using a Bio-Gel P-6 column in 1 M acetic acid.

- β-BCP is identified by its retention time and co-elution with radiolabeled markers.

Structural Characterization

Mass Spectrometry

- MALDI-TOF MS identifies β-BCP with m/z 728.43 (theoretical: 728.43).

- Tandem MS (MS/MS) validates the sequence through b- and y-ion series.

Functional Validation

- Bioactivity : β-BCP is confirmed via its autocrine modulation of bag cell neuron excitability.

- Release Profiling : Solid-phase extraction beads and electrophysiological stimulation demonstrate activity-dependent secretion.

Table 1: Key Properties of β-Bag Cell Peptide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₃H₅₃N₁₃O₆ | |

| Molecular Weight | 727.9 g/mol | |

| Isoelectric Point (pI) | 9.7 | |

| Retention Time (Bio-Gel P-6) | 22–24 min | |

| Secretion Trigger | Bag cell afterdischarge |

Critical Considerations

- Protease Inhibition : Use of mercaptoethanesulfonic acid during hydrolysis prevents methionine oxidation.

- Salt Suppression : Ionization of β-BCP in MALDI-TOF MS is optimized using α-cyano-4-hydroxycinnamic acid matrix.

- Seasonal Variability : Peptide yield is higher in summer due to reproductive cycles.

Chemical Reactions Analysis

b-Bag Cell Peptide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s structure and function.

Reduction: This reaction can reverse oxidation effects and restore the peptide’s original state.

Substitution: This reaction can introduce new functional groups into the peptide, altering its properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Neuroendocrine Research

Role in Egg-Laying Behavior

The bag cells of Aplysia californica are critical neuroendocrine cells that initiate egg-laying behaviors. BCP is known to induce afterdischarges in these cells, which are essential for the reproductive process. Studies have shown that when BCP is applied to specific regions of the central nervous system (CNS), it reliably induces these afterdischarges, highlighting its role as a neurosecretory agent in reproductive behavior .

Mechanisms of Action

Research has demonstrated that BCP interacts with the cerebral ganglion and pleural ganglia, suggesting that these regions contain presynaptic excitatory elements that facilitate bag cell activity. This understanding has been enhanced by lesion and ablation experiments that pinpoint the exact locations within the CNS where BCP exerts its effects .

Neurotransmitter Studies

Peptide Profiling

BCP is part of a larger family of neuropeptides involved in various physiological processes. Recent advances in single-cell mass spectrometry have enabled researchers to profile multiple peptides from single neurons, including those derived from BCP. This high-throughput technique allows for detailed analysis of neuropeptide expression and function within Aplysia neurons, providing insights into their roles in neurotransmission and neuroendocrine signaling .

Pharmacological Applications

Potential Therapeutic Uses

Given its role in modulating neuroendocrine functions, BCP has potential therapeutic applications. Research into its pharmacological properties may lead to new treatments for disorders related to reproductive health and neuroendocrine dysfunctions. The ability of BCP to influence neuronal excitability makes it a candidate for further exploration in drug development aimed at neurological disorders .

Chemical Synthesis and Modification

Peptide Synthesis Techniques

BCP serves as a model compound for studying peptide synthesis and modification techniques. Its structural properties allow researchers to explore various chemical methods for synthesizing peptides, which can be applied to develop novel therapeutic agents or improve existing drugs .

Table 1: Summary of Research Findings on b-Bag Cell Peptide

Case Study: Induction of Bag-Cell Activity

In a study examining the induction of bag-cell activity by BCP, researchers applied the peptide to isolated CNS regions while monitoring neuronal responses. The results confirmed that specific ganglia were responsive to BCP, reinforcing its role as a key modulator in reproductive behaviors .

Mechanism of Action

The mechanism of action of b-Bag Cell Peptide involves its interaction with specific receptors on target cells, leading to the activation of intracellular signaling pathways. These pathways ultimately result in the modulation of cellular functions, such as the induction of egg-laying behavior in Aplysia californica .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Homology and Divergence

b-BCP shares a common precursor with α-BCP and ELH but differs in sequence and post-translational modifications. Key structural comparisons include:

- Key Findings :

Functional Roles

- Key Findings :

Mechanisms of Action and Degradation

- b-BCP: Rapidly degraded by leucine aminopeptidase (LAP)-like enzymes in hemolymph, limiting its extracellular activity (<5 minutes) .

- α-BCP : Longer half-life due to resistance to proteolysis; fragments retain bioactivity .

- ELH : Stable in circulation, enabling sustained ovotestis contraction .

Cross-Species Comparisons

- Homologs in Related Gastropods :

Research Methodologies and Key Data

Quantification of Peptide Release

HPLC and amino acid composition analysis revealed differential storage and release quantities in bag cell neurons :

| Peptide | Stored (pmol/cell) | Released (pmol/cell) | Release Efficiency |

|---|---|---|---|

| ELH | 1,200 | 900 | 75% |

| α-BCP | 350 | 280 | 80% |

| b-BCP | 200 | 50 | 25% |

- Implication : b-BCP’s low release efficiency correlates with its role as a fast-acting, transient signal .

Single-Cell Mass Spectrometry Profiling

MALDI-MS identified distinct peptide profiles in homologous neurons across species, confirming α-BCP conservation and b-BCP’s restricted distribution .

Biological Activity

The b-Bag Cell Peptide (b-BCP) is a neuropeptide derived from the bag cell neurons of the marine mollusc Aplysia californica. These neurons play a crucial role in regulating reproductive behaviors, particularly egg-laying. The study of b-BCP has provided insights into the neuroendocrine mechanisms underlying these behaviors, as well as the broader implications for understanding neuropeptide functions in other species.

1. Neuroendocrine Functions

The bag cell neurons synthesize various peptides, including the egg-laying hormone (ELH) and several bag cell peptides (BCPs). These peptides are involved in the modulation of reproductive behaviors and physiological responses. Notably, b-BCP has been implicated in both excitatory and inhibitory feedback mechanisms regulating neuronal activity.

- Autoexcitatory Feedback : Initial studies indicated that b-BCP could enhance neuronal excitability, promoting further release of neuropeptides .

- Inhibitory Effects : Contrarily, other findings suggest that b-BCP can inhibit neuronal discharge and cyclic AMP levels, indicating a complex role in neuronal signaling .

2. Temperature-Dependent Regulation

Recent research highlights the temperature-dependent nature of b-BCP activity. It has been observed that:

- At lower temperatures, b-BCP exhibits autoinhibitory effects, which may prevent excessive egg-laying during unfavorable conditions.

- As temperatures rise, particularly in summer, the peptide shifts to an excitatory role, facilitating increased reproductive activity .

3. Comparative Studies

Comparative analysis across different Aplysia species reveals significant homology among BCPs. For instance:

- The sequences of β-BCP and γ-BCP show high similarity to those found in Aplysia vaccaria, suggesting conserved functions across species .

- The conservation of these peptides underscores their evolutionary significance and potential as targets for further research into neuropeptide function.

Table 1: Comparison of Bag Cell Peptides in Aplysia Species

| Peptide | Aplysia californica | Aplysia vaccaria | Functional Role |

|---|---|---|---|

| α-BCP | Identical | Identical | Autoexcitatory feedback |

| β-BCP | Identical | Identical | Autoreceptor-mediated actions |

| γ-BCP | Identical | Identical | Potential roles in reproductive behavior |

Case Study 1: Influence of b-BCP on Neuronal Excitability

In a study examining the effects of b-BCP on bag cell neurons, researchers employed electrophysiological techniques to assess changes in membrane potential and firing rates. Results indicated that:

- Injection of synthetic b-BCP resulted in a significant increase in neuronal excitability.

- This excitability was modulated by feedback mechanisms involving other neuropeptides synthesized by the same neurons .

Case Study 2: Seasonal Variations in Egg-Laying Behavior

Research conducted over multiple seasons demonstrated that fluctuations in ocean temperature directly influence the activity of b-BCP:

- During winter months, lower temperatures correlated with decreased egg-laying frequency.

- Conversely, elevated summer temperatures led to increased secretion of b-BCP and a corresponding rise in reproductive activity .

Research Findings

The biological activity of b-Bag Cell Peptide is characterized by its dual role in neuronal signaling—excitatory under certain conditions while inhibitory under others. This complexity is further enhanced by environmental factors such as temperature. Studies have shown that:

- The presence of homologous peptides across different Aplysia species suggests a conserved evolutionary function.

- The regulation of egg-laying behavior through neuropeptide signaling highlights the intricate relationship between environmental stimuli and reproductive strategies.

Q & A

Q. Why is Aplysia californica a preferred model system for studying neuropeptides like b-Bag Cell Peptide?

Answer: Aplysia californica is favored due to its large, easily identifiable neurons and well-characterized neuroendocrine system. The bag cells, which produce b-Bag Cell Peptide, exhibit reproducible activity-dependent behaviors such as prolonged depolarization and peptide release (e.g., egg-laying hormone (ELH) secretion). This system allows single-cell resolution for studying synaptic plasticity, exocytosis mechanisms, and peptide modulation of behavior . Experimental designs often utilize cultured bag cell neurons to isolate specific pathways, such as cAMP-dependent signaling linked to pro-ELH biosynthesis .

Q. What are standard methods for isolating and characterizing b-Bag Cell Peptide in Aplysia neurons?

Answer: Key methodologies include:

- Chromatography : Reverse-phase HPLC for peptide purification .

- Mass Spectrometry (MS) : MALDI-TOF or LC-MS to confirm peptide identity (e.g., detection of acidic peptide (AP) and α-bag cell peptide (αBCP) in secretions) .

- Electrophysiology : Voltage-clamp or current-clamp recordings to study activity-dependent depolarization in bag cell neurons .

- Immunoassays : Antibody-based detection of ELH or related peptides in hemolymph or culture media .

Advanced Research Questions

Q. How do batch-to-batch variations in synthetic b-Bag Cell Peptide impact sensitive bioassays, and how can researchers mitigate these effects?

Answer: Synthetic peptides may exhibit variability in purity, solubility, and salt content due to limited quality control (e.g., HPLC and MS only). For assays requiring high precision (e.g., dose-response studies in neuronal cultures), researchers should:

- Request additional analyses : Peptide content quantification (via amino acid analysis) and TFA removal verification (<1% for cell-based assays) .

- Normalize concentrations : Adjust peptide batches using mass spectrometry or UV absorbance data .

- Pre-test batches : Validate activity in pilot experiments using electrophysiological or cAMP modulation assays .

Q. What experimental approaches resolve contradictions in reported effects of α-bag cell peptide on cAMP levels and ELH biosynthesis?

Answer: Berry (1988) observed α-bag cell peptide reduces cAMP and pro-ELH synthesis, while later studies noted context-dependent effects. To address discrepancies:

- Control for peptide stability : Use protease inhibitors (e.g., leupeptin) to prevent degradation during experiments .

- Standardize stimulation protocols : Ensure consistent depolarization durations (e.g., 30-min afterdischarge) to mimic physiological conditions .

- Combine biochemical and molecular assays : Measure cAMP via ELISA alongside qPCR for pro-ELH mRNA levels to distinguish transcriptional vs. post-translational regulation .

Q. How can microfluidics-mass spectrometry platforms improve real-time analysis of b-Bag Cell Peptide secretion dynamics?

Answer: Microfluidics coupled with MALDI-MS enables:

- Spatiotemporal resolution : Capture peptide release from single bag cell neurons during depolarization (e.g., using PDMS channels with OTS coatings to minimize sample loss) .

- Quantitation : Adsorption-based concentration measurements (linear correlation between channel length and peptide concentration) .

- Multi-analyte detection : Simultaneous profiling of AP, αBCP, and ELH in small-volume secretions .

Q. What methodologies elucidate the structure-activity relationship (SAR) of b-Bag Cell Peptide analogs in modulating neuronal excitability?

Answer: SAR studies employ:

- Alanine scanning : Identify critical residues for bioactivity (e.g., Phe-Met-Arg-Phe-amide degradation by leucine aminopeptidase) .

- Electrophysiological profiling : Compare depolarization thresholds of wild-type vs. synthetic analogs in cultured neurons .

- Molecular docking : Model peptide interactions with putative receptors (e.g., adenylyl cyclase-linked receptors) using NMR or cryo-EM data .

Data Analysis and Contradiction Management

Q. How should researchers address variability in peptide release measurements across Aplysia studies?

Answer: Key strategies include:

- Normalize to internal controls : Co-measure stable peptides (e.g., small cardioactive peptide B) as reference standards .

- Account for environmental factors : Regulate osmolarity and ion concentrations in perfusates to stabilize secretion rates .

- Meta-analysis : Compare datasets using standardized metrics (e.g., release per neuron/30-min afterdischarge) .

Q. What statistical frameworks are optimal for analyzing dose-dependent effects of b-Bag Cell Peptide on synaptic plasticity?

Answer:

- Non-linear regression : Fit dose-response curves (e.g., Hill equation) to quantify EC50 and efficacy .

- Multivariate analysis : Account for covariates like peptide batch variability or neuronal culture age .

- Bayesian modeling : Estimate uncertainty in cAMP modulation or ELH secretion rates when data is sparse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.